Zeteletinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLQINCWMXQEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216753-97-6 | |
| Record name | Zeteletinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216753976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZETELETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP0P7SHM0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zeteletinib (BOS-172738): A Deep Dive into its Mechanism of Action in RET Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Zeteletinib, also known as BOS-172738 and DS-5010, is a next-generation, orally bioavailable, selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] RET fusions are oncogenic drivers in a subset of cancers, most notably in 1-2% of non-small cell lung cancers (NSCLC) and in papillary thyroid carcinomas.[8] These fusions lead to ligand-independent dimerization and constitutive activation of the RET kinase, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8][17] this compound was designed to offer a highly potent and selective therapeutic option for patients with RET-altered cancers, including those who have developed resistance to other therapies.[8][9] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively binding to and inhibiting the kinase activity of both wild-type and mutated RET proteins.[1][2] Like other tyrosine kinase inhibitors (TKIs), this compound competes with adenosine triphosphate (ATP) for binding to the catalytic site of the RET kinase domain.[18] By occupying this site, it prevents the autophosphorylation of the RET protein, a critical step in its activation.[18] This blockade of RET autophosphorylation abrogates the downstream signaling cascades that are constitutively active in RET fusion-positive cancer cells.[8]
Downstream Signaling Inhibition
The constitutive activation of RET fusion proteins leads to the aberrant activation of several key downstream signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
By inhibiting the initial RET kinase activity, this compound effectively dampens the signaling flux through these pathways, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in RET-dependent cancer cells.
Figure 1: Simplified RET Fusion Signaling Pathway and Inhibition by this compound.
Quantitative Data
This compound has demonstrated high potency and selectivity in a range of preclinical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Assay Type | Value | Reference(s) |
| Wild-type RET | Kd | ≤ 1 nM | [5][9] |
| RET (M918T) | Kd | ≤ 1 nM | [5][9] |
| RET (V804L) | Kd | ≤ 1 nM | [5][9] |
| RET (V804M) | Kd | ≤ 1 nM | [5][9] |
| Wild-type RET | IC50 | single-digit nM | [1][2] |
| RET (V804L) Gatekeeper | IC50 | single-digit nM | [1][2] |
| KDR (VEGFR2) | IC50 | > 1000 nM | [1][2] |
| RET and PDGFRα/β | % Inhibition at 193 nM | > 80% | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing Regimen | Outcome | Reference(s) |
| Ba/F3-RET subcutaneous tumor | 10 mg/kg twice daily | Tumor shrinkage | [1] |
| LC2/ad NSCLC xenograft (CCDC6-RET fusion) | 1 mg/kg three times a day | Tumor regression | [1] |
| PDX models (CCDC6-RET, NCOA4-RET, KIF5B-RET) | 30 mg/kg | Potent and durable tumor regression | [9] |
| PDX model (CCDC6-RET with V804M mutation) | 30 mg/kg | Potent and durable tumor regression | [9] |
Table 3: Clinical Efficacy of this compound in the NCT03780517 Phase I Trial
| Patient Population (RET-altered) | Endpoint | Value | Reference(s) |
| RET-fusion positive NSCLC | Objective Response Rate (ORR) | 28% | [8][11][19] |
| Disease Control Rate (DCR) | 59% | [8][11][19] | |
| Median Duration of Response (mDoR) | 10.17 months | [8][11][19] | |
| RET-mutant Medullary Thyroid Cancer (MTC) | Objective Response Rate (ORR) | 30% | [8][11][19] |
| Disease Control Rate (DCR) | 74% | [8][11][19] | |
| Median Duration of Response (mDoR) | 19.15 months | [8][11][19] |
Activity Against Resistance Mutations
A significant challenge in targeted cancer therapy is the emergence of acquired resistance. In the context of RET inhibition, resistance can arise from on-target mutations in the RET kinase domain or through the activation of bypass signaling pathways.[20][21][22][23]
This compound was specifically designed to be active against known resistance mutations that affect first-generation RET inhibitors. It has demonstrated potent activity against the "gatekeeper" mutations V804L and V804M, which can confer resistance to multi-kinase inhibitors.[5][6] Furthermore, preclinical data and early clinical findings suggest that this compound is also active against solvent front mutations, such as G810 alterations, which are a common mechanism of acquired resistance to selective RET inhibitors like selpercatinib and pralsetinib.[8]
Figure 2: this compound's inhibitory activity against wild-type and mutant RET kinases.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are generalized protocols representative of the methodologies typically used for the preclinical evaluation of kinase inhibitors.
Note: These are representative protocols and may not reflect the exact procedures used in the studies cited.
Biochemical Kinase Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents:
-
Purified recombinant RET kinase (wild-type or mutant).
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).
-
ATP at a concentration near the Km for the kinase.
-
Substrate (e.g., a synthetic peptide with a tyrosine residue).
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the RET kinase, the substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Representative Protocol)
This assay assesses the effect of a compound on the growth of cancer cells.
-
Materials:
-
RET fusion-positive cancer cell line (e.g., a cell line engineered to express a KIF5B-RET fusion).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader to determine the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Figure 3: A generalized workflow for the preclinical and early clinical evaluation of a targeted therapy like this compound.
Conclusion
This compound is a highly potent and selective RET kinase inhibitor with a promising preclinical and clinical profile in RET fusion-positive cancers. Its mechanism of action is centered on the direct inhibition of the RET kinase, leading to the suppression of key oncogenic signaling pathways. Notably, its activity against clinically relevant resistance mutations, including gatekeeper and solvent front mutations, positions it as a valuable therapeutic agent, particularly for patients who have progressed on other RET inhibitors. The ongoing clinical development of this compound will further elucidate its role in the treatment landscape of RET-driven malignancies.
References
- 1. This compound (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound - Boston Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 8. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. researchgate.net [researchgate.net]
- 13. retpositive.org [retpositive.org]
- 14. mdpi.com [mdpi.com]
- 15. The Treatment Status of Patients in NSCLC With RET Fusion Under the Prelude of Selective RET-TKI Application in China: … [ouci.dntb.gov.ua]
- 16. login.medscape.com [login.medscape.com]
- 17. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 18. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 23. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
Zeteletinib's Interruption of RET Signaling: A Technical Guide to Downstream Pathway Modulation
For Immediate Release
A Deep Dive into the Mechanism of Zeteletinib, a Potent and Selective RET Inhibitor
This technical guide provides an in-depth analysis of this compound (formerly BOS-172738), a next-generation, orally available, selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's impact on the downstream signaling pathways crucial for the proliferation of RET-altered cancers.
Introduction to RET Kinase and this compound
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, differentiation, and survival. Uncontrolled activation of RET, through mutations or fusions with other genes, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This constitutive activation leads to the persistent stimulation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/AKT) pathways, promoting tumorigenesis.
This compound is a highly potent and selective inhibitor designed to target both wild-type and mutated forms of the RET kinase. Preclinical data have demonstrated its nanomolar potency and significant selectivity, offering a promising therapeutic option for patients with RET-driven malignancies.
Potency and Selectivity of this compound
This compound has shown exceptional potency against various forms of the RET kinase. In biochemical assays, it exhibits strong inhibitory activity against wild-type RET, the common M918T mutation, and the V804L/M gatekeeper mutations, which confer resistance to some other tyrosine kinase inhibitors.
| Target | Dissociation Constant (Kd) |
| Wild-Type RET | ≤ 1 nM |
| RET (M918T) | ≤ 1 nM |
| RET (V804L/M) | ≤ 1 nM |
Furthermore, this compound demonstrates a high degree of selectivity for RET over other kinases, which is critical for minimizing off-target toxicities. Notably, it is over 300-fold more selective for RET than for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common target of multi-kinase inhibitors that is associated with side effects such as hypertension. In broader kinase profiling, this compound at a concentration of 193 nM inhibited both RET and Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta by more than 80%.
Impact on Downstream Signaling Pathways
Constitutive activation of RET triggers a cascade of intracellular signaling events that are critical for cancer cell survival and proliferation. This compound, by directly inhibiting the kinase activity of RET, effectively blocks these downstream pathways.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon RET activation, adaptor proteins like Grb2 are recruited, leading to the activation of RAS, which in turn activates RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression. This compound's inhibition of RET phosphorylation is expected to lead to a dose-dependent decrease in the phosphorylation of MEK and ERK.
The PI3K/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of RET signaling, playing a key role in cell survival, growth, and metabolism. Activated RET recruits and activates PI3K, which in turn phosphorylates and activates AKT. Phosphorylated AKT (p-AKT) then modulates the activity of numerous downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and inhibit apoptosis. By blocking RET, this compound is anticipated to cause a significant reduction in the phosphorylation of AKT and its downstream effectors, such as the S6 ribosomal protein.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on RET kinase activity.
Materials:
-
Recombinant human RET kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Specific peptide substrate for RET
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant RET kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the RET kinase activity.
Cell Viability Assay (Resazurin-Based)
This assay assesses the effect of this compound on the viability of cancer cells harboring RET alterations.
Materials:
-
RET-fusion positive cancer cell line (e.g., LC-2/ad, TT)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the RET signaling pathways following treatment with this compound.
Materials:
-
RET-fusion positive cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Zeteletinib (DS-5010): A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib (formerly DS-5010, now also known as BOS-172738) is an orally administered, potent, and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4][5] this compound was designed to have nanomolar potency against RET while exhibiting high selectivity (>300-fold) against other kinases like VEGFR2, aiming to maximize the therapeutic window and reduce off-target toxicities.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data and the underlying experimental methodologies relevant to the oral bioavailability of this compound.
Pharmacokinetic Profile
Publicly available pharmacokinetic data for this compound is primarily derived from a Phase 1 clinical trial (NCT03780517) in patients with advanced solid tumors harboring RET gene alterations.[1][6][7] Preclinical pharmacokinetic data from animal models (e.g., mouse, rat, dog, monkey) are not yet available in the public domain.
Human Pharmacokinetics
The pharmacokinetic profile of this compound in humans is characterized by rapid absorption and a long half-life, which supports once-daily oral dosing.[1][6][8]
| Parameter | Value | Population | Notes |
| Time to Maximum Plasma Concentration (Tmax) | 1 to 4.5 hours (median) | Patients with RET-altered advanced solid tumors | Indicates rapid absorption following oral administration.[1][6][9] |
| Elimination Half-Life (t½) | Approximately 65 hours | Patients with RET-altered advanced solid tumors | Suggests a prolonged duration of action, maximizing target coverage.[1][6][9] |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | Patients with RET-altered advanced solid tumors | Specific values have not been publicly disclosed.[1][6][8] |
| Area Under the Curve (AUC) | Dose-dependent | Patients with RET-altered advanced solid tumors | Specific values have not been publicly disclosed.[1][6][8] |
| Oral Bioavailability | Not publicly available | - | While described as "orally available," the precise percentage of oral bioavailability has not been reported.[2] |
Experimental Protocols
While specific experimental protocols for this compound have not been published, this section outlines a typical methodology for determining the oral bioavailability and pharmacokinetic profile of a small molecule inhibitor in a preclinical setting, based on established practices in the field.
In Vivo Pharmacokinetic Study in Rodents (Example Protocol)
Objective: To determine the pharmacokinetic parameters, including oral bioavailability, of a test compound in mice or rats.
Methodology:
-
Animal Models: Male and female mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are typically fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Administration: A cohort of animals receives a single bolus IV injection of the test compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle. This group serves as the reference for determining absolute bioavailability.
-
Oral (PO) Administration: Another cohort receives the test compound orally via gavage (e.g., 10-50 mg/kg) formulated as a solution or suspension.
-
-
Sample Collection: Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
t½ (Elimination half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Signaling Pathway and Experimental Workflow
RET Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase. Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. In cancer, RET alterations lead to constitutive, ligand-independent activation of these pathways. This compound blocks this aberrant signaling.
Caption: this compound inhibits the RET signaling pathway.
Experimental Workflow for Oral Bioavailability Assessment
The determination of oral bioavailability is a critical step in preclinical drug development. The workflow involves comparing the systemic exposure of a drug after oral administration to that after intravenous administration.
Caption: Workflow for determining oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Daiichi Sankyo Enters Worldwide Licensing Agreement with Boston Pharmaceuticals for a Highly Selective RET Inhibitorfor Solid Tumors - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 6. ascopubs.org [ascopubs.org]
- 7. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural Basis for Zeteletinib's Potent Inhibition of RET Gatekeeper Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeteletinib (formerly DS-5010, also known as BOS-172738) is a potent and selective, orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3] It has demonstrated significant activity against wild-type RET, various RET fusions, and critically, against mutations in the gatekeeper residue, such as V804M and V804L, which confer resistance to many multi-kinase inhibitors.[2][3][4] This technical guide elucidates the structural underpinnings of this compound's efficacy against these challenging mutations, supported by preclinical data. We will delve into the quantitative measures of its potency and selectivity, outline the experimental methodologies used for its characterization, and visualize the relevant biological and experimental frameworks.
Introduction to RET Kinase and Gatekeeper Mutations
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[5][6] Aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[5][7]
The "gatekeeper" residue, located at position V804 in the ATP-binding pocket of the RET kinase domain, is critical for regulating access to a hydrophobic back pocket.[5][8] Mutations of this valine to bulkier residues like methionine (V804M) or leucine (V804L) cause steric hindrance, preventing the binding of many kinase inhibitors and leading to acquired resistance.[5][9][10] While first-generation selective RET inhibitors like selpercatinib and pralsetinib were designed to overcome these mutations, understanding the mechanisms of newer agents like this compound is crucial for the continued development of effective cancer therapies.[5][10]
This compound: Potency and Selectivity Profile
This compound distinguishes itself through its high potency against both wild-type and gatekeeper mutant forms of RET, coupled with remarkable selectivity, which minimizes off-target toxicities often associated with multi-kinase inhibitors.[2][3][11]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies characterizing this compound's inhibitory activity.
Table 1: Biochemical Potency of this compound against RET Kinases [2][4][11]
| Target Kinase | IC50 (nM) | Conditions |
| Wild-Type RET | Single-digit nM | High ATP concentration |
| RET V804L (Gatekeeper Mutant) | Single-digit nM | High ATP concentration |
| KDR (VEGFR2) | >1000 |
Table 2: In Vivo Antitumor Activity of this compound [3][11]
| Xenograft Model | RET Alteration | Dosing Regimen | Outcome |
| Ba/F3 Subcutaneous Tumor | RET Wild-Type | 10 mg/kg BID | Tumor Regression |
| Ba/F3 Subcutaneous Tumor | RET V804L | 10 mg/kg BID | Tumor Regression |
| LC2/ad NSCLC | CCDC6-RET Fusion | 1 mg/kg TID | Tumor Regression |
Structural Basis of Inhibition
While a co-crystal structure of this compound with the RET kinase domain is not yet publicly available, its chemical structure and preclinical data allow for an informed inference of its binding mechanism. This compound's structure shares similarities with Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[9] This contrasts with Type I inhibitors like selpercatinib and pralsetinib, which bind to the active "DFG-in" conformation and employ a unique "wrap-around" binding mode to avoid the gatekeeper residue.[8][12]
The V804M/L mutations typically restrict access to the hydrophobic back pocket that is crucial for the binding of many Type II inhibitors.[9] However, this compound's demonstrated single-digit nanomolar potency against these gatekeeper mutants suggests that its specific chemical structure allows it to bind effectively despite the presence of a bulkier residue at the gatekeeper position.[2][4][11] This may be achieved through a combination of optimized hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket that do not rely on accessing the deepest regions of the back pocket blocked by the V804M/L mutations. This unique binding mode circumvents the primary mechanism of resistance to older multi-kinase inhibitors.
Signaling Pathways and Experimental Workflows
RET Signaling Pathway
Oncogenic RET activation, either through mutation or fusion, leads to the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Zeteletinib: A Deep Dive into its Impact on RET-Dependent Cellular Proliferation and Survival
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Its aberrant activation, through mutations or fusions, leads to the constitutive engagement of downstream signaling pathways that promote unchecked cell proliferation and survival. Zeteletinib (formerly BOS172738), a potent and selective RET inhibitor, has emerged as a promising therapeutic agent targeting these RET-driven malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on RET-dependent cell proliferation and survival, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is an orally active, selective inhibitor of the RET kinase.[1][2][3] It exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and subsequent activation.[4] This blockade abrogates the downstream signaling cascades that are crucial for cancer cell growth and survival, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6] this compound has demonstrated potent activity against wild-type RET, various RET fusions, and key resistance mutations, including the V804M/L gatekeeper mutations.[1][3][7]
Impact on RET-Dependent Cell Proliferation
This compound has demonstrated significant anti-proliferative effects in preclinical models of RET-driven cancers. Its potency has been quantified through various in vitro assays, showcasing its ability to inhibit the growth of cancer cells harboring RET alterations at nanomolar concentrations.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | RET Alteration | Assay Type | Proliferation Metric | Value | Reference |
| Ba/F3 | Murine Pro-B | KIF5B-RET | CellTiter-Glo | IC50 | 20-42.4 nM | [8] |
| Various | Various | Wild-type RET | Biochemical Assay | Kd | ≤ 1 nM | [7] |
| Various | Various | RET (M918T) | Biochemical Assay | Kd | ≤ 1 nM | [7] |
| Various | Various | RET (V804L/M) | Biochemical Assay | Kd | ≤ 1 nM | [7] |
| Various | Various | Wild-type RET | Biochemical Assay | IC50 | Single-digit nM | [1][2] |
| Various | Various | RET (V804L) | Biochemical Assay | IC50 | Single-digit nM | [1][2] |
Impact on RET-Dependent Cell Survival and Apoptosis
By inhibiting the pro-survival signals emanating from an activated RET kinase, this compound effectively induces apoptosis in RET-dependent cancer cells. The PI3K/AKT pathway, a key downstream effector of RET, plays a central role in promoting cell survival by inhibiting apoptotic machinery. This compound's blockade of this pathway is a critical component of its anti-cancer activity.
Table 2: Pro-Apoptotic Activity of this compound
| Cell Line | Cancer Type | RET Alteration | Assay Type | Apoptosis Metric | Result | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
(Quantitative data on specific apoptosis metrics from preclinical studies with this compound are not publicly available in the reviewed literature.)
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on RET-dependent cell proliferation and survival.
Cell Viability and Proliferation Assays (e.g., MTT, MTS, or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of RET-driven cancer cell lines.
Materials:
-
RET-altered cancer cell lines (e.g., Ba/F3 engineered to express a RET fusion, or human cancer cell lines like TT)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT/MTS assay: Add the respective reagent to each well and incubate for 1-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product. Solubilize the formazan crystals (if necessary) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[9][10]
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
RET-altered cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[11]
This assay measures the activity of key executioner caspases (e.g., caspase-3/7), which are activated during apoptosis.
Materials:
-
RET-altered cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well, which contains a proluminescent caspase-3/7 substrate. If caspases are active, the substrate is cleaved, and a luminescent signal is produced.
-
Measurement: Incubate the plate at room temperature and then measure the luminescence.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of RET and key downstream signaling proteins.
Materials:
-
RET-altered cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 2-6 hours) to observe changes in signaling. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels will indicate the inhibitory effect of this compound on the RET signaling pathway.
Visualizations
RET Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
- 3. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of Zeteletinib IC50 using a Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib (BOS-172738) is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Constitutive activation of RET through mutations or gene fusions is a known driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[3][4] this compound has demonstrated efficacy against wild-type RET, gatekeeper mutants (V804M/L), and the common oncogenic mutation M918T.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line using a commercially available cell viability assay.
Principle
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, we will measure the effect of this compound on the viability of cancer cells harboring a RET alteration. A common method to assess cell viability is the use of luminescence-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5][6][7] A decrease in ATP levels is proportional to the degree of cell death induced by this compound. By treating cells with a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Data Presentation
The following table summarizes hypothetical data from a this compound IC50 determination experiment.
| This compound Concentration (nM) | Log Concentration | % Cell Viability (Normalized) |
| 0 (Vehicle Control) | - | 100 |
| 0.1 | -1 | 98 |
| 1 | 0 | 92 |
| 10 | 1 | 55 |
| 100 | 2 | 15 |
| 1000 | 3 | 5 |
| 10000 | 4 | 2 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, assay conditions, and other experimental factors. The IC50 value is determined by plotting the log of the drug concentration against the normalized percent cell viability and fitting the data to a sigmoidal dose-response curve.
Experimental Protocols
Recommended Cell Line
For determining the IC50 of this compound, a cell line with a known RET gene fusion or mutation is recommended. An example of a suitable cell line is a non-small cell lung cancer (NSCLC) line harboring a KIF5B-RET fusion.[8]
Cell Viability Assay Protocol (using CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and general laboratory practices.[5][9][10]
Materials:
-
This compound (powder or stock solution in DMSO)
-
Appropriate cancer cell line (e.g., KIF5B-RET fusion-positive NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well, opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10,000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[2]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the log of this compound concentration versus the percentage of cell viability.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound IC50 determination.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. promega.com [promega.com]
- 3. broadpharm.com [broadpharm.com]
- 4. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of p-RET after Zeteletinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene lead to its constitutive phosphorylation and activation, driving the growth of various cancers, including non-small cell lung cancer and thyroid carcinomas.[2][3][4] this compound effectively inhibits RET autophosphorylation, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3][5]
Western blotting is a fundamental technique to assess the efficacy of RET inhibitors like this compound by directly measuring the phosphorylation status of RET (p-RET).[6] This document provides detailed protocols for performing Western blot analysis to quantify the reduction in RET phosphorylation in response to this compound treatment.
Key Principles of Phospho-Protein Western Blotting
Detecting phosphorylated proteins requires specific considerations to preserve the labile phosphate groups and ensure accurate quantification. Key considerations include:
-
Sample Preparation: Rapid cell lysis on ice with buffers containing protease and phosphatase inhibitors is critical to prevent dephosphorylation.[6][7][8][9]
-
Blocking: Using Bovine Serum Albumin (BSA) instead of milk is recommended, as milk contains the phosphoprotein casein, which can increase background signal.[6][9][10][11]
-
Antibody Selection: Highly specific antibodies that recognize the phosphorylated form of the target protein are essential.[12]
-
Normalization: To accurately quantify changes in phosphorylation, the phosphorylated protein signal should be normalized to the total protein level.[11][13]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.
Protein Extraction
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7][14]
-
Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[7][8]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][14]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
-
Protein Quantification:
-
Transfer the supernatant to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.[7]
-
Western Blotting
-
Sample Preparation for Gel Electrophoresis:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[14]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]
-
Incubate the membrane with a primary antibody specific for phospho-RET (e.g., anti-p-RET Tyr1062) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing for Total RET:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total RET.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% BSA/TBST.
-
Incubate with a primary antibody for total RET, followed by the secondary antibody and detection as described above.
-
Data Presentation
The following tables present hypothetical quantitative data from a Western blot experiment analyzing the effect of a 6-hour this compound treatment on p-RET levels in a RET-fusion positive cell line. Densitometry was performed using ImageJ or similar software.
Table 1: Densitometry Analysis of p-RET and Total RET
| This compound (nM) | p-RET Band Intensity (Arbitrary Units) | Total RET Band Intensity (Arbitrary Units) |
| 0 (Vehicle) | 15,234 | 16,102 |
| 1 | 9,876 | 15,987 |
| 10 | 3,145 | 16,231 |
| 100 | 589 | 15,899 |
Table 2: Normalized p-RET Levels
| This compound (nM) | p-RET / Total RET Ratio | % Inhibition of p-RET (Normalized to Vehicle) |
| 0 (Vehicle) | 0.946 | 0% |
| 1 | 0.618 | 34.7% |
| 10 | 0.194 | 79.5% |
| 100 | 0.037 | 96.1% |
Visualizations
Caption: this compound inhibits RET autophosphorylation and downstream signaling.
Caption: Workflow for Western blot analysis of p-RET.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
Application Notes and Protocols for Establishing a Zeteletinib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2] While this compound shows significant promise, the development of drug resistance is a major clinical challenge.[3][4] Establishing in vitro models of this compound resistance is crucial for understanding the underlying mechanisms and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line. The described methods are based on established techniques for inducing drug resistance in vitro and can be adapted to various RET-driven cancer cell lines.
Data Presentation
Successful establishment of a this compound-resistant cell line is primarily quantified by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line. The following table provides an illustrative example of the expected data.
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line (e.g., LC-2/ad) | This compound | 10 | 1 |
| This compound-Resistant Line | This compound | 250 | 25 |
Signaling Pathways
This compound targets the RET signaling pathway. Constitutive activation of RET through mutations or fusions leads to the downstream activation of pro-survival and proliferative pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][5]
Caption: Oncogenic RET signaling pathway and the inhibitory action of this compound.
Mechanisms of resistance to this compound can include on-target mutations in the RET kinase domain (e.g., gatekeeper or solvent front mutations) that prevent drug binding, or the activation of bypass signaling pathways (e.g., MET or KRAS amplification) that reactivate downstream effectors.[3][4]
Caption: Mechanisms of acquired resistance to this compound.
Experimental Protocols
The following protocols detail the steps to establish and characterize a this compound-resistant cell line.
Protocol 1: Establishment of a this compound-Resistant Cell Line using Dose Escalation
This is the most common method for generating drug-resistant cell lines.[6][7] It involves continuous exposure of a cancer cell line to gradually increasing concentrations of the drug.
Caption: Workflow for establishing a this compound-resistant cell line.
Materials:
-
RET-driven cancer cell line (e.g., NSCLC, thyroid)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment (e.g., hemocytometer or automated counter)
Procedure:
-
Determine the parental IC50:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value from the dose-response curve.
-
-
Initiate resistance induction:
-
Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.
-
-
Monitor and passage cells:
-
Monitor the cells for signs of cell death. Initially, a large proportion of cells will die.
-
When the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.
-
-
Dose escalation:
-
Once the cells are growing steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.
-
Again, expect an initial period of increased cell death followed by the recovery of a resistant population.
-
-
Repeat and cryopreserve:
-
Continue this cycle of dose escalation for several months.
-
It is crucial to cryopreserve vials of cells at each successful concentration step as a backup.
-
-
Establish the final resistant line:
-
Once the cells can tolerate a this compound concentration that is at least 10-fold higher than the parental IC50, the resistant cell line is considered established.
-
Maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Protocol 2: Characterization of the this compound-Resistant Cell Line
1. Confirmation of Resistance:
-
Determine the IC50 of the resistant line: Perform a cell viability assay as described for the parental line, using a higher range of this compound concentrations.
-
Calculate the Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Parental Line). A significant increase in the RI confirms resistance.
2. Investigation of Resistance Mechanisms:
-
Molecular Analysis:
-
Sanger sequencing or Next-Generation Sequencing (NGS) of the RET gene: To identify potential on-target mutations in the kinase domain.
-
Western Blotting: To assess the phosphorylation status of RET and downstream signaling proteins (e.g., p-ERK, p-AKT) in the presence and absence of this compound in both parental and resistant lines.
-
Receptor Tyrosine Kinase (RTK) arrays or mass spectrometry-based phosphoproteomics: To identify the activation of bypass signaling pathways.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect amplification of genes like MET or KRAS.
-
-
Functional Assays:
-
Colony formation assay: To assess the long-term proliferative capacity of resistant cells in the presence of this compound.
-
Apoptosis assays (e.g., Annexin V staining, caspase activity): To determine if resistant cells have a decreased apoptotic response to this compound.
-
Troubleshooting
-
Massive cell death upon dose escalation: The concentration increase may be too high. Reduce the fold-increase or allow the cells more time to recover at the current concentration.
-
Loss of resistant phenotype: Ensure the resistant cell line is continuously cultured in the presence of this compound. If cultured in a drug-free medium, resistance may be reversible.
-
No resistance development: Some cell lines may be inherently less prone to developing resistance. Consider trying a different parental cell line or a different resistance induction method (e.g., pulse exposure).
By following these protocols, researchers can successfully establish and characterize this compound-resistant cell line models, providing valuable tools to investigate the mechanisms of drug resistance and to test novel therapeutic strategies.
References
- 1. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Resistance Mutation Profiles Associated with Current Treatments for Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer in the United States: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Zeteletinib: Application Notes and Protocols for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Zeteletinib (also known as BOS-172738), a potent and selective RET kinase inhibitor, for in vitro kinase assays. Detailed protocols, data presentation, and visual diagrams of relevant signaling pathways are included to facilitate research and development applications.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated potent activity against wild-type RET, various RET fusion proteins, and activating mutations, including the solvent front and gatekeeper mutations that can confer resistance to other kinase inhibitors.[3][4] Dysregulation of the RET signaling pathway is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound's high selectivity for RET over other kinases, such as VEGFR2 (KDR), suggests a favorable therapeutic window.[3][5]
Quantitative Data: this compound Kinase Selectivity
This compound has been profiled against extensive kinase panels to determine its selectivity. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Potency of this compound against RET Kinase Variants
| Target | Activity (Kd) |
| Wild-Type RET | ≤ 1 nM |
| RET (M918T) | ≤ 1 nM |
| RET (V804L) | ≤ 1 nM |
| RET (V804M) | ≤ 1 nM |
Data sourced from a kinase profile against over 450 kinases.[3]
Table 2: Selectivity Profile of this compound
| Kinase | IC50 | % Inhibition (at 193 nM) |
| RET | Single-digit nM | > 80% |
| RET-GKm (V804L) | Single-digit nM | Not Reported |
| PDGFRα | Not Reported | > 80% |
| PDGFRβ | Not Reported | > 80% |
| KDR (VEGFR2) | > 1000 nM | Not Reported |
Data compiled from biochemical assays of 106 kinases.[3][5]
Signaling Pathways
This compound primarily targets the RET signaling pathway, which, upon activation, triggers downstream cascades including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
Materials:
-
This compound (BOS-172738) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on available data, this compound is soluble in DMSO at 100 mg/mL.[6]
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 500.47 g/mol , dissolve 5.00 mg in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Kinase Assay Protocol (General)
Objective: To determine the in vitro inhibitory activity of this compound against a target kinase (e.g., RET). This protocol is a general guideline and should be optimized for the specific kinase and assay platform (e.g., ADP-Glo™, LanthaScreen™).
Materials:
-
Recombinant human kinase (e.g., RET)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, BSA, DTT)
-
This compound stock solution (prepared as in 4.1)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (specific to the assay platform)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Caption: General Workflow for an In Vitro Kinase Assay.
Procedure:
-
Prepare this compound Dilutions:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for IC50 determination.
-
Further dilute these intermediate DMSO stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the recombinant kinase and its substrate in the kinase reaction buffer.
-
Add the kinase/substrate master mix to each well of the assay plate.
-
Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol for the chosen assay platform.
-
Incubate as required for signal development.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme or maximally inhibited).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of RET kinase. The provided protocols and data serve as a valuable resource for researchers investigating the in vitro activity of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug discovery and development programs targeting RET-driven malignancies.
References
- 1. promega.com [promega.com]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Zeteletinib Synergy Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeteletinib (BOS-172738) is a potent and selective orally bioavailable inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] RET alterations, including fusions and activating point mutations, are oncogenic drivers in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3] While this compound monotherapy has shown promising anti-tumor activity in clinical trials, the development of resistance and the desire to enhance therapeutic efficacy necessitate the identification of synergistic drug combinations.[1][4][5]
This document provides a comprehensive guide for utilizing CRISPR-Cas9 genetic screening to identify novel synergy partners for this compound. By systematically knocking out genes in a cancer cell line model, researchers can identify genetic perturbations that sensitize cells to this compound treatment, thereby revealing promising targets for combination therapies.[3][6][7]
Principles of CRISPR-Cas9 Screening for Drug Synergy
CRISPR-Cas9 technology enables precise and efficient gene editing, making it a powerful tool for large-scale functional genomic screens.[8][9][10] A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of Cas9-expressing cells. The representation of each sgRNA in the population is then monitored over time under different conditions.
To identify synergy partners for this compound, a CRISPR-Cas9 knockout screen is performed in the presence of a sub-lethal dose of the drug. Genes whose knockout leads to a significant decrease in cell viability in the presence of this compound, compared to the drug-free control, are considered potential synergy partners. This approach can uncover synthetic lethal interactions, where the combination of a specific gene knockout and this compound treatment is cytotoxic, while neither perturbation alone is significantly lethal.[6][7]
Experimental Protocols
This section details the key experimental procedures for conducting a CRISPR-Cas9 screen to identify this compound synergy partners.
Cell Line Selection and Engineering
-
Cell Line: Select a cancer cell line with a known RET alteration (e.g., a RET-fusion positive NSCLC line like LC-2/ad) that is sensitive to this compound.
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This can be achieved through lentiviral transduction followed by selection (e.g., with blasticidin or puromycin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).
sgRNA Library Selection
-
Library Type: A whole-genome or focused sgRNA library can be used. For identifying novel synergy partners, a whole-genome library is recommended. For validating known pathways or focusing on druggable targets, a more focused library (e.g., targeting the kinome) may be more efficient.
-
Library Complexity: Ensure the library has sufficient representation of sgRNAs per gene (typically 3-6 sgRNAs/gene) and includes non-targeting control sgRNAs.
Lentiviral Library Production and Titer Determination
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Titer Determination: Determine the functional titer of the harvested lentiviral supernatant to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during the screen. This minimizes the likelihood of multiple sgRNA integrations per cell.
CRISPR-Cas9 Screen
-
Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA lentiviral library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain library representation (at least 500 cells per sgRNA).
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Sample: Collect a sample of cells after selection to serve as the "Time 0" reference point.
-
Drug Treatment: Split the remaining cells into two arms:
-
Control Arm: Culture in standard medium.
-
This compound Arm: Culture in medium containing a pre-determined sub-lethal concentration of this compound (e.g., IC20).
-
-
Cell Culture and Passaging: Culture the cells for a pre-determined period (e.g., 14-21 days), passaging as needed and maintaining library representation at each passage.
-
Final Sample Collection: Harvest cells from both the control and this compound arms at the end of the experiment.
Genomic DNA Extraction, PCR Amplification, and Next-Generation Sequencing (NGS)
-
gDNA Extraction: Isolate genomic DNA from the Time 0 and final timepoint samples.
-
sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.
-
NGS: Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in each sample.
Data Analysis and Interpretation
The primary goal of the data analysis is to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
Data Processing and Quality Control
-
Read Alignment: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample to account for differences in sequencing depth.
Hit Identification
-
Log Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the final timepoint and the Time 0 sample for both the control and this compound arms.
-
Synergy Score Calculation: A synergy score can be calculated to quantify the interaction between a gene knockout and this compound treatment. A common approach is to calculate the difference in LFC between the this compound and control arms (ΔLFC). A more negative ΔLFC indicates a stronger synergistic interaction.
-
Synergy Score = LFC (this compound) - LFC (Control)
-
-
Statistical Analysis: Use statistical methods like MAGeCK or DESeq2 to identify genes with a statistically significant depletion of their corresponding sgRNAs in the this compound-treated arm.[11]
Data Presentation
Note: The following tables present illustrative data for demonstration purposes, as a specific public dataset for this compound synergy is not available.
Table 1: Top 10 Gene Knockouts Synergizing with this compound (Illustrative Data)
| Gene | Average LFC (Control) | Average LFC (this compound) | Synergy Score (ΔLFC) | p-value | FDR |
| GENE_A | -0.2 | -2.5 | -2.3 | 1.2e-8 | 2.5e-7 |
| GENE_B | 0.1 | -1.9 | -2.0 | 3.5e-8 | 5.1e-7 |
| GENE_C | -0.5 | -2.4 | -1.9 | 7.8e-8 | 8.9e-7 |
| GENE_D | 0.3 | -1.5 | -1.8 | 1.5e-7 | 1.2e-6 |
| GENE_E | -0.1 | -1.8 | -1.7 | 2.1e-7 | 1.5e-6 |
| GENE_F | 0.0 | -1.6 | -1.6 | 3.3e-7 | 2.0e-6 |
| GENE_G | -0.3 | -1.8 | -1.5 | 5.0e-7 | 2.8e-6 |
| GENE_H | 0.2 | -1.2 | -1.4 | 7.2e-7 | 3.5e-6 |
| GENE_I | -0.4 | -1.7 | -1.3 | 9.1e-7 | 4.1e-6 |
| GENE_J | 0.1 | -1.1 | -1.2 | 1.2e-6 | 5.0e-6 |
Table 2: Pathway Analysis of Top Synergy Hits (Illustrative Data)
| Pathway | Number of Genes | p-value |
| PI3K-Akt Signaling | 5 | 1.5e-5 |
| DNA Damage Response | 4 | 3.2e-4 |
| MAPK Signaling | 3 | 5.1e-3 |
| Cell Cycle Regulation | 3 | 8.9e-3 |
Hit Validation
-
Individual Gene Knockout: Validate top hits by generating individual knockout cell lines for the candidate genes and assessing their sensitivity to this compound in cell viability assays.
-
Drug-Drug Synergy Assays: If the identified gene is a druggable target, perform in vitro synergy experiments using this compound in combination with a specific inhibitor of the candidate target.[12]
Visualizations
RET Signaling Pathway
Caption: this compound inhibits the RET receptor tyrosine kinase, blocking downstream signaling pathways.
CRISPR-Cas9 Screening Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug synergy.
Synergy Analysis Logic
Caption: Logical flow for calculating synergy scores from CRISPR screen data.
References
- 1. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug screens and CRISPR combine to help make better cancer drugs [sanger.ac.uk]
- 9. Analysis of CRISPR-cas9 datasets leads to largest genetic screen resource for cancer research | Broad Institute [broadinstitute.org]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking genetic interaction scoring methods for identifying synthetic lethality from combinatorial CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis in RET-Fusion Non-Small Cell Lung Cancer Cells Following Zeteletinib Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeteletinib (BOS-172738) is a potent and highly selective, orally active inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] Constitutive activation of the RET signaling pathway, often driven by chromosomal rearrangements resulting in RET fusions, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other malignancies.[2][3] Upon activation, RET kinase initiates a cascade of downstream signaling through pathways such as PI3K/AKT and RAS/RAF/MAPK, which are critical for promoting cell proliferation and survival. This compound selectively binds to and inhibits the kinase activity of both wild-type and mutated RET, thereby blocking these downstream signals and inducing apoptosis in RET-dependent cancer cells.[3]
This application note provides a detailed protocol for the analysis of apoptosis by flow cytometry in a RET-fusion positive NSCLC cell line, LC-2/ad, following treatment with this compound. The method described utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The following tables summarize the illustrative quantitative data obtained from flow cytometry analysis of LC-2/ad cells treated with varying concentrations of this compound for 48 hours. This data demonstrates a dose-dependent increase in apoptosis following this compound exposure.
Table 1: Percentage of Apoptotic and Necrotic LC-2/ad Cells after 48-hour this compound Exposure
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 85.6 ± 2.1 | 8.1 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.4 |
| 50 | 60.3 ± 3.5 | 25.4 ± 2.8 | 12.1 ± 1.9 | 2.2 ± 0.6 |
| 100 | 35.8 ± 4.2 | 40.1 ± 3.9 | 20.5 ± 3.1 | 3.6 ± 0.9 |
| 250 | 15.2 ± 2.8 | 55.9 ± 5.1 | 25.3 ± 4.5 | 3.6 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Apoptotic Cell Populations
| This compound Concentration (nM) | % Total Apoptotic Cells (Early + Late) |
| 0 (Vehicle Control) | 4.3 ± 0.9 |
| 10 | 12.3 ± 2.0 |
| 50 | 37.5 ± 4.7 |
| 100 | 60.6 ± 7.0 |
| 250 | 81.2 ± 9.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the analysis of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
1. Cell Culture and this compound Treatment
-
Cell Line: Human lung adenocarcinoma cell line LC-2/ad, known to harbor a CCDC6-RET fusion.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Seed LC-2/ad cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Incubate the treated cells for 48 hours.
-
2. Annexin V and Propidium Iodide Staining
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
-
Procedure:
-
Harvest the cells, including both adherent and floating populations, and transfer to 1.5 mL microcentrifuge tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
3. Flow Cytometry Analysis
-
Instrument: A flow cytometer equipped with a 488 nm laser for excitation.
-
Data Acquisition:
-
Analyze the stained cells immediately by flow cytometry.
-
Acquire a minimum of 10,000 events per sample.
-
Set up the flow cytometer using unstained and single-stained (Annexin V-FITC only and PI only) controls to establish proper compensation and gating.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.
-
Analyze the gated population on a FITC (for Annexin V) vs. PI fluorescence dot plot.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[1]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[1]
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Mandatory Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: RET signaling pathway and its inhibition.
References
Troubleshooting & Optimization
Troubleshooting Zeteletinib precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zeteletinib. Our aim is to help you resolve potential issues with this compound precipitation in cell culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BOS-172738 or DS-5010) is a potent and highly selective, orally active inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase.[1][2][3][4] It has demonstrated effectiveness against wild-type RET, various RET fusion proteins, and gatekeeper mutations that confer resistance to other therapies.[1][5][6] By selectively binding to and inhibiting RET, this compound blocks downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival and proliferation in cancers driven by RET alterations.[7]
Q2: In which solvents can I dissolve this compound?
A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][5] For animal experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS has been suggested, though this may need optimization.[1] Always use freshly opened, anhydrous DMSO to minimize moisture absorption, which can affect solubility.[1]
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8] It is crucial to determine the maximum DMSO tolerance of your specific cell line.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[5]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon addition to cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor solubility in aqueous solutions like cell culture media.[9] The high salt and protein concentration in the media can further reduce its solubility.
-
Solution: Optimize the final concentration of this compound. It is possible that the desired concentration exceeds its solubility limit in the specific medium being used. Perform a solubility test by preparing serial dilutions of this compound in your cell culture medium and visually inspecting for precipitation.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.
-
Solution: Employ a serial dilution method. First, dilute the concentrated DMSO stock solution in a small volume of serum-free medium, gently mixing. Then, add this intermediate dilution to the final volume of complete cell culture medium.
-
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with this compound and cause it to precipitate.
-
Solution:
-
Reduce Serum Concentration: If using a high percentage of FBS, try reducing the concentration or using a serum-free medium if compatible with your cell line.
-
Test Different Media Formulations: The composition of different basal media can vary significantly.[10] Testing the solubility of this compound in alternative media formulations may identify a more suitable option.
-
-
-
Temperature and pH Effects: Changes in temperature or pH can affect the solubility of small molecules.[11]
-
Solution:
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Maintain pH: Use a properly buffered medium and ensure the incubator's CO2 level is correctly calibrated to maintain the physiological pH of the medium.[12]
-
-
-
High Stock Concentration: Using a very high concentration stock solution in DMSO necessitates a very small volume to be pipetted, which can be inaccurate and lead to localized high concentrations upon addition to the media, causing precipitation.
-
Solution: Prepare an intermediate stock solution of this compound in DMSO at a lower concentration. This allows for a larger, more accurate volume to be added to the cell culture medium.
-
Data Presentation
Table 1: In-vitro Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| RET (wild-type) | Single-digit nM | High ATP concentration |
| RET-GKm (V804L) | Single-digit nM | High ATP concentration |
| KDR (VEGFR2) | > 1000 nM | High ATP concentration |
| PDGFRα/β | >80% inhibition at 193 nM | Biochemical assay |
Data compiled from publicly available information.[1][5][13] IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, gently vortex the vial. If necessary, sonication can be used.[1] d. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: this compound stock solution (in DMSO), serum-free cell culture medium, complete cell culture medium (with serum, if applicable).
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the serum-free and complete cell culture media to 37°C. c. Step 1: Intermediate Dilution. Prepare an intermediate dilution of this compound by adding the required volume of the DMSO stock solution to a small volume of pre-warmed serum-free medium. Mix gently by pipetting up and down. The final DMSO concentration in this intermediate step should be kept as low as possible. d. Step 2: Final Dilution. Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration of this compound. e. Gently swirl the flask or plate to ensure even distribution of the compound. f. Visually inspect the medium for any signs of precipitation before adding it to the cells.
Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C25H23F3N4O4 | CID 134391533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. This compound (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Zeteletinib Concentration for Effective RET Inhibition In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Zeteletinib for effective RET inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 1 nM to 1 µM is recommended. This compound is a potent RET inhibitor with reported IC50 values in the low nanomolar range for various RET fusions and mutations.[1] A broad dose-response curve will help determine the optimal concentration for your specific cell line and experimental conditions.
Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line Authenticity and Passage Number: Ensure your cell line expresses the target RET fusion or mutation and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[2][3][4] If you observe precipitation, prepare a fresh stock solution.
-
Drug Stability: Ensure your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Duration and Cell Seeding Density: The incubation time and cell density can significantly impact results. For viability assays, a 72-hour incubation is common, but this may need optimization.[5] Ensure the cell seeding density allows for logarithmic growth throughout the experiment.[6][7][8]
-
Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance mechanisms, such as alterations in downstream signaling pathways (e.g., MAPK or PI3K/AKT) or mutations in the RET kinase domain that affect drug binding.[9][10]
Q3: I'm observing high background in my phospho-RET Western blot. How can I improve my results?
A3: High background in phospho-specific Western blots can be due to several factors:
-
Blocking Buffer: For phospho-specific antibodies, it is often recommended to use a blocking buffer containing 3-5% Bovine Serum Albumin (BSA) in TBST rather than milk, as milk contains phosphoproteins (casein) that can cause non-specific binding.
-
Antibody Concentration: Optimize the primary antibody concentration. A high concentration can lead to non-specific binding. Refer to the manufacturer's datasheet for recommended dilutions (e.g., 1:1000).[11][12]
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
Phosphatase Activity: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your target protein.[13]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective RET inhibitor with over 300-fold selectivity against VEGFR2 (KDR), a common off-target kinase for many multi-kinase inhibitors that can lead to toxicity.[14] However, at higher concentrations, off-target effects on other kinases are possible. It is advisable to use the lowest effective concentration to minimize potential off-target activities.
Q5: What is the best solvent for this compound and what is the maximum recommended concentration in cell culture?
A5: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects.[2][3][4] Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.
Data on this compound and Other Selective RET Inhibitors
The following tables summarize the in vitro potency of this compound and other selective RET inhibitors against various RET alterations.
Table 1: In Vitro Potency of this compound (BOS172738) Against Wild-Type and Mutated RET Kinase
| Target | Assay Type | IC50 / Kd |
| Wild-Type RET | Kinase Assay | Kd ≤ 1 nM |
| RET M918T | Kinase Assay | Kd ≤ 1 nM |
| RET V804L | Kinase Assay | Kd ≤ 1 nM |
| RET V804M | Kinase Assay | Kd ≤ 1 nM |
| NCOA4-RET | Cell Proliferation | IC50 ~0.5 µM |
| HUVEC (off-target) | Cell Proliferation | IC50 2.9 µM |
Data compiled from multiple sources.
Table 2: Comparative In Vitro Potency of Selective RET Inhibitors Against RET Fusions
| Inhibitor | RET Fusion | Cell Line | Assay Type | IC50 |
| This compound | CCDC6-RET G810C | Ba/F3 | Cell Proliferation | 15.4 nM |
| This compound | CCDC6-RET G810R | Ba/F3 | Cell Proliferation | 53.2 nM |
| This compound | KIF5B-RET G810C | Ba/F3 | Cell Proliferation | 54.2 nM |
| This compound | KIF5B-RET G810R | Ba/F3 | Cell Proliferation | 120.0 nM |
| Pralsetinib | KIF5B-RET | Ba/F3 | Cell Proliferation | 19 nM |
| Selpercatinib | CCDC6-RET | - | Kinase Assay | IC50 4 nM |
| Selpercatinib | KIF5B-RET | - | Kinase Assay | IC50 1 nM |
Data compiled from multiple sources, including studies on pralsetinib and selpercatinib for comparative purposes.[1]
Experimental Protocols & Workflows
RET Signaling Pathway
Constitutive activation of RET fusions leads to the activation of downstream signaling pathways, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[15][16]
References
- 1. Discovery and optimization of selective RET inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.cn]
- 8. researchgate.net [researchgate.net]
- 9. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Ret (Tyr905) Antibody (#3221) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 13. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Zeteletinib Technical Support Center: Addressing Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zeteletinib in cellular assays. The information is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a highly potent and selective inhibitor of the proto-oncogene receptor tyrosine kinase RET.[1] It is designed to target wild-type, fusion products, and mutated forms of RET, which are implicated in the development and progression of various cancers.
Q2: What are the known off-targets of this compound?
A2: Biochemical assays have shown that this compound can inhibit Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and Platelet-Derived Growth Factor Receptor beta (PDGFRβ).[1]
Q3: How does the potency of this compound on its off-targets compare to its on-target (RET) activity?
A3: this compound exhibits single-digit nanomolar IC50 values against its primary target, RET kinase. While specific IC50 values for PDGFRα and PDGFRβ are not publicly available, studies have shown that a concentration of 193 nM this compound resulted in over 80% inhibition of both PDGFRα and PDGFRβ in biochemical assays.[1] This suggests that this compound is significantly more potent against RET than its known off-targets.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 / % Inhibition | Notes |
| RET (Wild-Type & Mutants) | Single-digit nM | High potency against the intended target. |
| PDGFRα | >80% inhibition @ 193 nM | Off-target activity observed at higher concentrations. |
| PDGFRβ | >80% inhibition @ 193 nM | Off-target activity observed at higher concentrations. |
| VEGFR2 (KDR) | >1000 nM | Demonstrates high selectivity over VEGFR2.[1] |
Signaling Pathways
Understanding the signaling pathways of both the on-target and off-target kinases is crucial for designing experiments and interpreting results.
Caption: this compound inhibits the RET signaling pathway.
Caption: Potential off-target inhibition of PDGFR signaling by this compound.
Troubleshooting Guide
Problem: I am observing a greater effect on cell viability/proliferation than expected based on the known RET expression in my cell line.
This could be due to off-target effects of this compound, particularly if using higher concentrations of the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound efficacy.
Detailed Steps:
-
Verify this compound Concentration: Ensure that the working concentration of this compound is appropriate for selective RET inhibition. High concentrations are more likely to engage off-targets like PDGFRα/β.
-
Assess PDGFRα/β Expression: Determine the expression levels of PDGFRα and PDGFRβ in your experimental cell line. High expression of these off-target kinases could sensitize the cells to this compound at higher concentrations.
-
Perform a Dose-Response Experiment: Conduct a cell viability or proliferation assay with a wide range of this compound concentrations. This will help to determine the IC50 value in your specific cellular context.
-
Compare Cellular IC50 to Biochemical IC50s: If the cellular IC50 is closer to the concentrations known to inhibit PDGFRs rather than the single-digit nanomolar range for RET, it suggests an off-target effect may be contributing to the observed phenotype.
-
Use an Orthogonal Approach: To confirm that the observed effect is due to inhibition of a specific kinase, use an alternative method to reduce the expression or activity of the target. For example, use siRNA or shRNA to knock down RET and/or PDGFRs. If the phenotype of this compound treatment is mimicked by PDGFR knockdown, it strongly suggests an off-target effect.
Experimental Protocols
Key Experiment: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known RET or PDGFR expression)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Experimental Workflow Diagram:
Caption: Workflow for a cell viability assay with this compound.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Incubation: Allow the cells to adhere and resume logarithmic growth by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the treated cells for a period that is relevant to your experimental question (e.g., 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period as per the manufacturer's protocol.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Subtract the background reading (from wells with medium only). Normalize the data to the vehicle-treated control cells (set as 100% viability). Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
References
Technical Support Center: Overcoming Acquired Resistance to Zeteletinib in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Zeteletinib in preclinical models. The information is designed to offer insights into potential resistance mechanisms and provide actionable strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BOS-172738) is an orally bioavailable, selective, and potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] It targets wild-type RET, RET fusion proteins, and various mutated forms of RET, including gatekeeper mutations (e.g., V804M/L) that can confer resistance to other kinase inhibitors.[1][2][3] By inhibiting RET, this compound blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for the proliferation and survival of cancer cells dependent on RET signaling.[4]
Q2: What are the known mechanisms of acquired resistance to selective RET inhibitors like this compound?
While specific data on acquired resistance to this compound is still emerging, preclinical and clinical studies on other selective RET inhibitors (e.g., selpercatinib, pralsetinib) have identified two main categories of resistance mechanisms that are likely relevant:
-
On-target resistance: This involves the development of secondary mutations in the RET gene itself, which prevent the inhibitor from binding effectively. A common site for these mutations is the "solvent front" of the ATP-binding pocket, with mutations at the G810 residue (e.g., G810R, G810S, G810C) being frequently observed.[5][6][7] These mutations are thought to cause steric hindrance, blocking the entry of the drug into its binding site.[8]
-
Off-target (or bypass) resistance: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependence on RET signaling. This can occur through various genetic and non-genetic alterations, including:
-
Amplification of other receptor tyrosine kinases (RTKs): Increased expression of RTKs like MET can provide an alternative signal for cell survival and proliferation.[5][7][9]
-
Activation of downstream signaling components: Mutations or amplification of genes in the MAPK (e.g., KRAS, NRAS, BRAF) or PI3K/AKT pathways can lead to constitutive activation of these pathways, rendering the inhibition of RET ineffective.[4][10]
-
Activation of other oncogenic pathways: The emergence of new oncogenic fusions, such as NTRK or ALK fusions, has also been reported as a mechanism of resistance.[11]
-
Q3: My this compound-sensitive cell line is showing signs of resistance. What are the first troubleshooting steps?
If you observe a decrease in sensitivity to this compound in your cell line model, consider the following initial steps:
-
Confirm the phenotype:
-
Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. A significant increase in IC50 is a strong indicator of acquired resistance.
-
-
Verify the identity of your cell line:
-
Perform short tandem repeat (STR) profiling to ensure your resistant cell line has not been cross-contaminated.
-
-
Assess the stability of the resistant phenotype:
-
Culture the resistant cells in the absence of this compound for several passages and then re-challenge them with the drug to see if the resistance is stable or transient.
-
-
Investigate the mechanism of resistance:
-
For on-target resistance: Sequence the RET kinase domain in your resistant cell line to look for secondary mutations, particularly at the solvent front (G810).
-
For off-target resistance:
-
Perform western blotting to check for the activation (phosphorylation) of alternative RTKs (e.g., p-MET, p-EGFR) and downstream signaling proteins (e.g., p-ERK, p-AKT).
-
Consider next-generation sequencing (NGS) to identify amplifications or mutations in key oncogenes like MET, KRAS, NRAS, and BRAF.
-
-
Troubleshooting Guides
Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death with each dose escalation. | The incremental increase in this compound concentration is too high. | Reduce the fold-increase in drug concentration at each step. A more gradual increase (e.g., 1.5 to 2-fold) may allow for the selection of resistant clones without causing widespread cell death. |
| The IC50 of the "resistant" population is not significantly higher than the parental line. | Insufficient duration of drug exposure or suboptimal starting concentration. | Ensure the initial drug concentration is around the IC20-IC50 of the parental cells to provide adequate selective pressure. Continue the dose escalation for a longer period (several months may be necessary). |
| The resistant phenotype is not stable after drug withdrawal. | The resistance may be due to transient adaptive mechanisms rather than stable genetic changes. | Continue culturing the cells under drug selection for a more extended period to select for stably resistant clones. |
Problem 2: Characterizing the Mechanism of Acquired Resistance
| Symptom | Possible Cause | Suggested Solution |
| No secondary mutations are found in the RET kinase domain. | Resistance is likely mediated by an off-target mechanism. | Investigate bypass signaling pathways. Perform a phospho-RTK array to screen for the activation of multiple RTKs. Analyze the expression and activation of key downstream signaling molecules like AKT and ERK via western blot. Consider RNA sequencing to identify upregulated genes and pathways. |
| Increased phosphorylation of MET is observed in the resistant line. | MET amplification or activation is a likely bypass track. | Confirm MET amplification using fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). Test the sensitivity of the resistant cells to a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib).[9][12][13] |
| Increased phosphorylation of ERK and/or AKT is observed despite RET inhibition. | Activation of the MAPK and/or PI3K/AKT pathways downstream of or parallel to RET. | Sequence key genes in these pathways (KRAS, NRAS, BRAF, PIK3CA). Evaluate the efficacy of combining this compound with a MEK inhibitor (for ERK activation) or a PI3K/mTOR inhibitor (for AKT activation).[14][15] |
Data Presentation
Table 1: Potency of this compound Against Various RET Alterations (Preclinical Data)
| RET Status | IC50 (nM) | Cell Line/Assay |
| Wild-type RET | <1 | Biochemical Assay |
| RET M918T | <1 | Biochemical Assay |
| RET V804L | <1 | Biochemical Assay |
| RET V804M | <1 | Biochemical Assay |
| KIF5B-RET | 0.9 | HEK293 cells |
| CCDC6-RET | Not specified | Patient-Derived Xenograft |
Note: This table summarizes publicly available preclinical data on this compound's potency against various RET alterations before the development of acquired resistance. Data on acquired resistance mutations to this compound is still emerging.[2][3]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to escalating doses of the drug.
Materials:
-
This compound-sensitive cancer cell line (e.g., a cell line with a known RET fusion)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks or plates
-
Cell counting equipment
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the baseline IC50:
-
Plate the parental (sensitive) cells at a suitable density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 of the parental cell line.
-
-
Initiate drug selection:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20-IC50.
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Dose escalation:
-
Once the cells have adapted and are growing steadily (typically after 2-4 weeks), increase the concentration of this compound in the medium (e.g., by 1.5 to 2-fold).
-
Continue this process of gradual dose escalation, allowing the cells to recover and resume proliferation at each new concentration.
-
-
Characterize the resistant population:
-
At various stages of dose escalation, and once a significantly resistant population is established, perform a dose-response assay to determine the new IC50. A resistant cell line is typically defined as having an IC50 that is at least 5-10 fold higher than the parental line.
-
-
Banking and maintenance:
-
Cryopreserve aliquots of the resistant cells at different stages of resistance development.
-
Maintain the established resistant cell line in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were selected) to preserve the resistant phenotype.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits RET, blocking downstream MAPK and PI3K/AKT pathways.
Experimental Workflow
Caption: Workflow for generating and characterizing this compound resistance.
Logical Relationships
References
- 1. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Zeteletinib-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential cytotoxicity induced by Zeteletinib in non-cancerous cell lines. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during in vitro experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to unexpected cytotoxicity when using this compound in non-cancerous cell lines.
Q1: I am observing significant cell death in my non-cancerous cell line after treatment with this compound, even at low concentrations. What are the potential causes?
A1: Unexpected cytotoxicity in non-cancerous cell lines treated with a targeted inhibitor like this compound can stem from several factors:
-
Off-Target Kinase Inhibition: While this compound is a selective RET inhibitor, it may inhibit other kinases to a lesser extent. It has been reported that this compound can inhibit Platelet-Derived Growth Factor Receptor (PDGFR) alpha and beta.[1] Many non-cancerous cell lines rely on signaling pathways mediated by these kinases for survival and proliferation.[2][3][4] Inhibition of these pathways could lead to apoptosis or cell cycle arrest.
-
On-Target Toxicity in Cells with Endogenous RET Expression: Some non-cancerous cell types may express the RET proto-oncogene, where it plays a role in normal physiological processes. Inhibition of this basal RET signaling could have unintended cytotoxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells, especially at higher concentrations.[5]
-
Experimental Error: Issues such as incorrect compound concentration, contamination of cell cultures, or problems with assay reagents can all contribute to apparent cytotoxicity.
Q2: How can I determine if the observed cytotoxicity is due to an off-target effect of this compound?
A2: Differentiating between on-target and off-target effects is crucial. Here are several strategies you can employ:
-
Kinase Selectivity Profiling: If available, consult kinase profiling data for this compound to identify other potential targets. Perform experiments to assess whether inhibiting these other kinases (e.g., using other known inhibitors for those specific kinases) phenocopies the cytotoxicity observed with this compound.
-
Rescue Experiments: Attempt to "rescue" the cells from this compound-induced cytotoxicity by providing downstream components of the suspected off-target pathway. For example, if PDGFR inhibition is suspected, providing downstream signaling molecules might mitigate the cytotoxic effect.
-
Use of a Structurally Unrelated RET Inhibitor: Treat your cells with another selective RET inhibitor that has a different off-target profile. If the cytotoxicity is not observed with the alternative inhibitor, it strengthens the evidence for an off-target effect of this compound.
-
Knockdown/Knockout Models: If you hypothesize that the cytotoxicity is due to off-target inhibition of a specific kinase, you can use siRNA or CRISPR/Cas9 to reduce the expression of that kinase in your cell line. If the knockdown cells are less sensitive to this compound, it suggests that the off-target kinase is involved in the cytotoxic response.
Q3: What initial steps should I take to troubleshoot unexpected cytotoxicity?
A3: Follow this systematic approach to identify the source of the problem:
-
Verify Compound Concentration and Handling:
-
Confirm the correct calculation of your stock and working concentrations.
-
Ensure proper dissolution and storage of this compound to prevent degradation or precipitation.
-
Prepare fresh dilutions for each experiment.
-
-
Evaluate Solvent Toxicity:
-
Run a vehicle control experiment where you treat cells with the highest concentration of the solvent (e.g., DMSO) used in your this compound-treated groups.
-
If the solvent control shows significant cytotoxicity, reduce the final solvent concentration in your experiments.
-
-
Check Cell Culture Conditions:
-
Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Optimize cell seeding density, as both very low and very high densities can affect cell viability and drug sensitivity.[6]
-
-
Confirm Assay Integrity:
-
Include positive and negative controls for your cytotoxicity assay to ensure it is performing as expected.
-
If using a metabolic assay (e.g., MTT, XTT), be aware that the compound itself might interfere with the assay chemistry. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a membrane integrity assay (e.g., LDH release) to confirm the results.[7][8]
-
Frequently Asked Questions (FAQs)
Q4: What is the known selectivity profile of this compound?
A4: this compound is a selective inhibitor of the RET (rearranged during transfection) proto-oncogene receptor tyrosine kinase.[9][10] In a biochemical assay of 106 kinases, 193 nM of this compound inhibited RET and PDGFR alpha/beta by more than 80%. The IC50 value against KDR (VEGFR2) was found to be greater than 1000 nM, indicating high selectivity against this particular kinase.[1]
Q5: My non-cancerous cell line does not express RET. Why am I still seeing cytotoxicity?
A5: Cytotoxicity in RET-negative non-cancerous cell lines is likely due to off-target effects. As mentioned, this compound has been shown to inhibit PDGFR alpha and beta.[1] These receptors are crucial for the growth and survival of many mesenchymal cell types, such as fibroblasts and smooth muscle cells.[2][3][4] Inhibition of PDGFR signaling can lead to cell cycle arrest and apoptosis.
Q6: What are some general strategies to mitigate drug-induced cytotoxicity in vitro?
A6: If the observed cytotoxicity is confirmed to be a real effect of the compound, you can try the following to manage it in your experiments:
-
Dose Reduction: Use the lowest effective concentration of this compound that achieves the desired level of RET inhibition in your experimental system.
-
Time-Course Experiments: Determine the optimal treatment duration. It might be possible to achieve the desired experimental outcome with a shorter exposure time, which could reduce cytotoxicity.
-
Co-treatment with Survival Factors: If the cytotoxicity is due to the inhibition of a known survival pathway, you may be able to supplement the culture medium with factors that promote cell survival through alternative pathways.
-
Use of a More Selective Inhibitor: If the cytotoxicity is due to off-target effects, consider using a different RET inhibitor with a cleaner selectivity profile if one is available.
Q7: How do I prepare this compound for in vitro experiments to minimize solvent-related issues?
A7: Proper preparation of your this compound stock solution is critical:
-
Choose an Appropriate Solvent: this compound is typically soluble in DMSO or ethanol.
-
Prepare a High-Concentration Stock: Dissolve the compound in the chosen solvent to make a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your cell culture medium.
-
Serial Dilutions in Culture Medium: Perform serial dilutions of your stock solution in your complete cell culture medium to achieve your desired final concentrations.
-
Maintain a Consistent Final Solvent Concentration: Ensure that the final concentration of the solvent is the same across all treatment groups, including your vehicle control. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).[5]
Data Presentation
When presenting quantitative data on cytotoxicity, it is essential to be clear and concise. The following table provides a template for summarizing IC50 values of this compound in different cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | RET Expression | PDGFR Expression | This compound IC50 (nM) |
| HEK293 | Human Embryonic Kidney | Low | Moderate | >1000 |
| NIH/3T3 | Mouse Embryonic Fibroblast | Negative | High | 250 |
| HUVEC | Human Umbilical Vein Endothelial | Low | Low | >1000 |
| TT | Human Medullary Thyroid Carcinoma | High | Low | 5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method for determining cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Potential off-target inhibition of the PDGFR pathway by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.kr]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. reactionbiology.com [reactionbiology.com]
Zeteletinib Technical Support Center: Best Practices for Storage and Handling
Welcome to the Zeteletinib Technical Support Center. This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound powder. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored upon receipt?
A1: Upon receipt, this compound powder should be stored under controlled temperature conditions to ensure its stability. For long-term storage, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2]
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A2: Once dissolved, the stability of this compound is dependent on the storage temperature. For stock solutions, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q3: What is the recommended solvent for dissolving this compound powder?
A3: this compound is soluble in DMSO, with a reported solubility of 100 mg/mL.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is compatible with the cell line being used.
Q4: What safety precautions should be taken when handling this compound powder?
A4: this compound is a potent research chemical and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[2][4] In case of contact with skin or eyes, wash the affected area thoroughly with water and seek medical attention if irritation persists.[4]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving properly.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent volume.
-
Solution: Gently warm the solution and vortex or sonicate to aid dissolution. If the powder still does not dissolve, add a larger volume of the solvent incrementally until a clear solution is obtained. Always refer to the solubility data to ensure you are within the acceptable concentration range.
Issue 2: Inconsistent results are observed in experiments using this compound.
-
Possible Cause 1: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Prepare fresh stock solutions from the powder and store them in single-use aliquots at the recommended temperature.[3]
-
Possible Cause 2: The compound may have precipitated out of the solution.
-
Solution 2: Before use, visually inspect the stock solution for any precipitate. If present, gently warm and vortex the solution to redissolve the compound.
Data Summary
| Parameter | Recommendation | Source |
| Powder Storage (Long-term) | -20°C for up to 3 years | [1][2] |
| Powder Storage (Short-term) | 4°C for up to 2 years | [1][2] |
| In-Solvent Storage (Long-term) | -80°C for up to 6 months | [1][3] |
| In-Solvent Storage (Short-term) | -20°C for up to 1 month | [1][3] |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | 100 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved. A brief warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visual Guides
This compound Handling Workflow
Caption: Recommended workflow for handling and storing this compound.
This compound Signaling Pathway Inhibition
This compound is a selective inhibitor of the RET (rearranged during transfection) kinase.[1][3][5] Constitutive activation of RET signaling pathways, through mutations or gene fusions, is a driver in various cancers.[5] this compound blocks the enzymatic activity of the RET kinase domain, thereby inhibiting downstream signaling and tumor cell growth.[5][6]
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C25H23F3N4O4 | CID 134391533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying potential Zeteletinib degradation products in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the potential degradation products of Zeteletinib in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the forced degradation and stability testing of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No degradation observed under stress conditions. | Stress conditions (e.g., temperature, pH, oxidant concentration) are not harsh enough. | Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time. Ensure proper controls are in place to verify the activity of the stressor. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. For instance, lower the temperature, use a more dilute acid/base, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 10-30%) to adequately observe the formation of degradation products. |
| Poor mass balance in HPLC analysis. | Degradation products are not eluting from the column or are not UV-active at the chosen wavelength. Co-elution of peaks. | Modify the HPLC method. Try a different column, adjust the mobile phase composition or gradient, or use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). Ensure the analytical method is fully validated for stability-indicating properties. |
| Unidentifiable peaks in the chromatogram. | Novel or unexpected degradation products. Contamination from reagents or sample handling. | Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass and fragmentation data for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive structure confirmation of isolated degradation products. Perform blank injections of all solvents and reagents to rule out contamination. |
| Inconsistent results between experimental replicates. | Variability in sample preparation or stress condition application. Instability of degradation products. | Ensure precise and consistent execution of the experimental protocol. Use calibrated equipment and prepare fresh solutions for each experiment. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains amide, ether, and quinoline functionalities, the most probable degradation pathways include:
-
Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, which would break the molecule into two main fragments.
-
Oxidation: The quinoline ring and other electron-rich parts of the molecule may be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.
-
Photolysis: Exposure to UV or visible light could induce photolytic degradation, leading to complex rearrangements or fragmentation.
-
Thermal Degradation: High temperatures can lead to the cleavage of weaker bonds within the molecule.
Q2: Which analytical techniques are best suited for identifying this compound degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[1] For structural identification of the degradation products, coupling HPLC with Mass Spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is highly effective for obtaining molecular weight and fragmentation information.[1]
Q3: How can I confirm the structure of a potential degradation product?
A3: Definitive structure elucidation of an unknown degradation product typically requires its isolation, followed by characterization using spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, and tandem MS (MS/MS) reveals fragmentation patterns. For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Q4: Are there any specific storage conditions recommended for this compound solutions to minimize degradation?
A4: To minimize degradation, this compound stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[2] Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.[2] For working solutions, it is advisable to prepare them fresh before each experiment.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) at room temperature.
-
Control Sample: Keep the this compound stock solution at room temperature, protected from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
5. Data Evaluation:
-
Calculate the percentage of this compound degradation in each sample.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
References
Mitigating batch-to-batch variability of Zeteletinib in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Zeteletinib in experiments. The following resources are designed to help mitigate potential batch-to-batch variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BOS-172738 or DS-5010) is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] It targets wild-type RET, as well as various fusion products and mutated forms, including those with gatekeeper mutations.[1][3] By binding to and inhibiting the kinase activity of RET, this compound blocks downstream signaling pathways, leading to an inhibition of cell growth in tumors that are driven by aberrant RET activity.[1][3]
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: this compound's inhibition of RET kinase activity primarily affects key signaling pathways that regulate cell proliferation, survival, and differentiation. These include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[4][5]
Q3: What is the reported potency and selectivity of this compound?
A3: this compound is a highly potent RET inhibitor with reported IC50 values in the single-digit nanomolar range against wild-type RET and key mutants.[6] It demonstrates significant selectivity for RET over other kinases, such as VEGFR2, with a selectivity of over 300-fold.[6][7]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is highly selective for RET, it has been shown to inhibit platelet-derived growth factor receptor (PDGFR) alpha and beta at higher concentrations.[6] As with any kinase inhibitor, off-target effects can contribute to unexpected experimental outcomes or cellular toxicities.
Troubleshooting Guide: Mitigating Batch-to-Batch Variability
While specific batch-to-batch variability data for this compound is not publicly available, the following guide addresses common issues encountered with small molecule inhibitors that can arise from inconsistencies between batches.
Issue 1: Inconsistent IC50 values or reduced potency in cellular assays.
-
Potential Cause:
-
Purity and Integrity: The purity of the this compound powder may differ between batches. Degradation due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles) can also reduce its effective concentration.
-
Solubility Issues: Incomplete dissolution or precipitation of this compound in your assay media can lead to a lower effective concentration.
-
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch to check for reported purity.
-
Aliquot Stock Solutions: Upon receipt, dissolve the this compound powder in a suitable solvent (e.g., DMSO) at a high concentration and prepare single-use aliquots to minimize freeze-thaw cycles.
-
Ensure Complete Solubilization: When preparing working solutions, ensure the compound is fully dissolved. Vortex thoroughly and visually inspect for any precipitate.
-
Perform a Dose-Response Curve: For each new batch, perform a fresh dose-response experiment to determine the IC50 value and confirm its activity in your specific assay system.
-
Issue 2: Unexpected or variable off-target effects observed.
-
Potential Cause:
-
Impurity Profile: Different batches may contain different impurities, which could have their own biological activities.
-
Isomeric Composition: Variations in the stereoisomer composition between batches can lead to different biological effects.
-
-
Troubleshooting Steps:
-
Review Supplier Information: Contact the supplier to inquire about their quality control procedures and any known variations between lots.
-
Use a Control Compound: Include a well-characterized RET inhibitor with a known selectivity profile as a positive control in your experiments.
-
Phenotypic Controls: If observing an unexpected phenotype, try to rescue it with downstream pathway activators or use a negative control compound with a similar chemical scaffold but no RET inhibitory activity.
-
Issue 3: Poor reproducibility of results between experiments.
-
Potential Cause:
-
Stock Solution Degradation: this compound stock solutions may degrade over time, even when stored at low temperatures.
-
Experimental Conditions: Minor variations in experimental parameters (e.g., cell density, incubation time, passage number) can be exacerbated by subtle differences in inhibitor potency.
-
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Always prepare working dilutions of this compound from a fresh aliquot of the stock solution for each experiment.
-
Standardize Experimental Protocols: Adhere strictly to your established experimental protocols. Document all parameters for each experiment.
-
Implement a Quality Control (QC) Check: For each new batch of this compound, perform a simple QC experiment, such as a Western blot for a downstream p-RET target, to confirm its inhibitory activity before proceeding with larger-scale experiments.
-
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 / Activity | Reference |
| RET (Wild-Type) | Single-digit nanomolar | [6] |
| RET (V804M/L Gatekeeper Mutants) | Single-digit nanomolar | [6] |
| RET (M918T Mutant) | Nanomolar potency | [6] |
| VEGFR2 (KDR) | >1000 nM (>300-fold selectivity vs. RET) | [6][7] |
| PDGFRα/β | >80% inhibition at 193 nM | [6] |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch using Western Blot
-
Cell Culture: Plate a RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion) at a consistent density and allow cells to adhere overnight.
-
Treatment: Prepare a fresh dilution series of the new this compound batch (e.g., 0, 1, 10, 100, 1000 nM) in your cell culture medium. Treat the cells for a predetermined time (e.g., 2 hours). Include a positive control (a previously validated batch of this compound) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., p-RET Tyr1062).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip and re-probe the membrane for total RET and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Compare the dose-dependent inhibition of RET phosphorylation by the new batch to the previously validated batch.
Mandatory Visualizations
Caption: RET Signaling Pathway and Point of this compound Inhibition.
Caption: Quality Control Workflow for New Batches of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 5. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Validation & Comparative
Zeteletinib's Efficacy Against Novel RET Fusion Partners: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zeteletinib's activity against both common and novel rearranged during transfection (RET) fusion partners. The following sections detail preclinical and clinical data, experimental methodologies, and visual representations of key biological pathways and workflows to objectively evaluate this compound's performance against alternative therapies.
This compound (formerly BOS-172738) is a potent and selective oral inhibitor of the RET kinase.[1][2] Gene fusions involving the RET proto-oncogene are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC) and papillary thyroid cancer.[3] These fusions lead to constitutive activation of the RET kinase, promoting downstream signaling pathways that drive tumor growth.[4] this compound has demonstrated nanomolar potency against wild-type RET and various RET fusions and mutations, with a high degree of selectivity over other kinases such as VEGFR2.[2][5]
Comparative Efficacy of RET Inhibitors
This compound is a next-generation selective RET inhibitor, a class of drugs that also includes the FDA-approved therapies selpercatinib and pralsetinib. These agents offer significant advantages in terms of efficacy and safety over older multi-kinase inhibitors (MKIs) like cabozantinib and vandetanib, which have shown more modest response rates and greater off-target toxicities.[1][6]
| Therapeutic Agent | Class | Overall Response Rate (ORR) in RET Fusion-Positive NSCLC (Previously Treated) | Overall Response Rate (ORR) in RET Fusion-Positive NSCLC (Treatment-Naïve) | Key Adverse Events (Grade ≥3) |
| This compound (BOS-172738) | Selective RET Inhibitor | 33% | - | Increased blood creatine phosphokinase, neutropenia, anemia.[2] |
| Selpercatinib (LOXO-292) | Selective RET Inhibitor | 64% | 85% | Hypertension, increased ALT/AST, hyponatremia, diarrhea.[1] |
| Pralsetinib (BLU-667) | Selective RET Inhibitor | 59-69.7% | 72-80.8% | Hypertension, neutropenia, anemia, increased AST/ALT.[1] |
| Cabozantinib | Multi-Kinase Inhibitor | 28% | - | Lipase elevation, increased ALT/AST, thrombocytopenia, hypophosphatemia.[7] |
| Vandetanib | Multi-Kinase Inhibitor | 47% (in a small study) | - | Hypertension, rash, diarrhea.[6] |
Preclinical Activity of this compound Against Specific RET Fusions
Preclinical studies have validated this compound's activity against several common RET fusion partners in both in vitro and in vivo models.
| RET Fusion Partner | Model System | Assay Type | Endpoint | Result |
| NCOA4-RET | Human CRC cell line (CR1520) | Cellular Proliferation | IC50 | 0.5 µM |
| KIF5B-RET | NSCLC PDX model (CTG-0838) | In Vivo | Tumor Growth Inhibition | Potent and durable tumor regression at 30 mg/kg. |
| CCDC6-RET | CRC PDX model (CR2518) | In Vivo | Tumor Growth Inhibition | Potent and durable tumor regression at 30 mg/kg. |
| CCDC6-RET (V804M) | CRC PDX model (CR2545) | In Vivo | Tumor Growth Inhibition | Potent and durable tumor regression at 30 mg/kg. |
CRC: Colorectal Cancer; NSCLC: Non-Small Cell Lung Cancer; PDX: Patient-Derived Xenograft; IC50: Half-maximal inhibitory concentration.
While comprehensive data on this compound's activity against a wide array of novel RET fusion partners is not yet publicly available, its potent inhibition of the core RET kinase domain suggests it is likely to be effective against various fusions. Further research and clinical data are needed to confirm its efficacy across a broader spectrum of both common and rare RET fusion events.
Clinical Validation of this compound
A Phase I clinical trial (NCT03780517) has evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring RET alterations.
| Clinical Trial Phase | Patient Population | Key Efficacy Endpoints | Key Safety Findings |
| Phase I (Dose Escalation/Expansion) | Advanced RET-altered solid tumors (including NSCLC and MTC) | ORR in RET-fusion positive NSCLC: 33% (10/30). ORR in RET-mutant MTC: 44% (7/16). One partial response in a patient with RET fusion-positive pancreatic cancer. | Manageable safety profile. Most common Grade ≥3 treatment-related adverse events were increased blood creatine phosphokinase (25%), neutropenia (10%), and anemia (9%).[2] |
MTC: Medullary Thyroid Cancer; NSCLC: Non-Small Cell Lung Cancer; ORR: Overall Response Rate.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies, the following general protocols for key experiments are provided.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of the RET kinase.
-
Reagents and Materials: Recombinant human RET kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
The RET kinase is incubated with varying concentrations of this compound in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the growth of cancer cells harboring a specific RET fusion.
-
Cell Lines: Human cancer cell lines endogenously expressing a RET fusion (e.g., KIF5B-RET, CCDC6-RET) are used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of this compound, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined.
Visualizing the Science
To better understand the context of this compound's action, the following diagrams illustrate the RET signaling pathway, a typical experimental workflow, and the logical relationship of RET inhibition.
Caption: Canonical RET signaling pathway activation.
Caption: Workflow for preclinical evaluation of RET inhibitors.
Caption: Logic of this compound's action on RET fusion-driven tumors.
References
- 1. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RET inhibition in novel patient-derived models of RET-fusion positive lung adenocarcinoma reveals a role for MYC upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Novel Agents with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of emerging therapeutic agents with conventional chemotherapy in preclinical Non-Small Cell Lung Cancer (NSCLC) models. The focus is on Zelenirstat, a first-in-class N-myristoyltransferase (NMT) inhibitor, for which preclinical data in combination with chemotherapy is available. This guide also briefly covers Zelenectide pevedotin, a Nectin-4 targeted Bicycle Toxin Conjugate, to provide a comparative context, although publicly available data on its synergy with chemotherapy in NSCLC is currently limited.
Zelenirstat: An N-myristoyltransferase (NMT) Inhibitor
Zelenirstat (also known as PCLX-001) is an oral, first-in-class, potent small molecule inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2.[1] Myristoylation is a crucial protein modification process that regulates various signal transduction pathways involved in cancer cell biology.[1] By inhibiting NMT, Zelenirstat can induce apoptosis in cancer cells at concentrations lower than those required to affect normal cells.[1] Preclinical and early clinical data have shown its potential as a new therapeutic strategy in various cancers, including NSCLC.[1][2]
Synergistic Effects of Zelenirstat with Chemotherapy in NSCLC Models
Recent preclinical studies have demonstrated that Zelenirstat (referred to as NMTi or PCLX-001 in the study) sensitizes NSCLC cells to platinum-based chemotherapy.[3] This synergistic interaction suggests that combining Zelenirstat with standard-of-care chemotherapy could be a promising therapeutic strategy for NSCLC.
The following table summarizes the in vitro effects of Zelenirstat in combination with cisplatin and pemetrexed on the viability of NSCLC cell lines.
| Cell Line | Treatment | Observation |
| HCC44 | Cisplatin + Zelenirstat (50 nM) | Increased sensitivity to cisplatin |
| Pemetrexed + Zelenirstat (50 nM) | Increased sensitivity to pemetrexed | |
| H1792 | Cisplatin + Zelenirstat (50 nM) | Increased sensitivity to cisplatin |
| Pemetrexed + Zelenirstat (50 nM) | Increased sensitivity to pemetrexed |
Data sourced from a preclinical study on N-Myristoyltransferase inhibition.[3]
Experimental Protocols
Cell Viability Assay (CCK8):
-
Cell Lines: Human NSCLC cell lines HCC44 and H1792 were used.
-
Treatment: Cells were treated with varying doses of cisplatin or pemetrexed, alone or in combination with a fixed concentration of Zelenirstat (50 nmol/L).
-
Method: Cell viability was assessed using a Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable cells.
-
Analysis: Dose-response curves were generated to compare the efficacy of the single agents versus the combination therapy.[3]
Signaling Pathway and Experimental Workflow
The synergistic effect of Zelenirstat with chemotherapy is rooted in its unique mechanism of action, which induces parthanatos, a form of programmed cell death, by causing mitochondrial iron overload.[3] This novel mechanism can potentially overcome resistance to apoptosis-inducing agents.
Caption: Zelenirstat's Mechanism of Action Leading to Parthanatos.
Caption: In Vitro Synergy Experimental Workflow.
Zelenectide Pevedotin: A Nectin-4 Targeted Bicycle Toxin Conjugate
Zelenectide pevedotin (formerly BT8009) is an investigational drug composed of a bicyclic peptide that targets Nectin-4, linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4] Nectin-4 is a protein overexpressed in various cancers, including NSCLC, making it a promising therapeutic target.[5]
Synergistic Effects with Chemotherapy in NSCLC Models
Currently, there is no publicly available preclinical or clinical data demonstrating the synergistic effects of Zelenectide pevedotin in combination with traditional chemotherapy agents in NSCLC models. Clinical development has focused on its use as a monotherapy and in combination with immunotherapy.[6][7]
Clinical trial data has shown that Zelenectide pevedotin monotherapy has anti-tumor activity in heavily pretreated NSCLC patients, particularly those with NECTIN4 gene amplification.[8][9] In a post-hoc analysis of the Duravelo-1 trial, the overall response rate (ORR) was 40.0% in patients with NECTIN4 gene amplification, compared to 8.8% in the overall efficacy-evaluable population.[9]
Signaling Pathway
Zelenectide pevedotin's mechanism of action involves binding to Nectin-4 on the surface of tumor cells, leading to internalization of the drug-Nectin-4 complex. Inside the cell, the cytotoxic payload, MMAE, is released and disrupts the microtubule network, ultimately leading to cell cycle arrest and apoptosis.
Caption: Zelenectide Pevedotin's Mechanism of Action.
Conclusion
The available preclinical data for Zelenirstat demonstrates a clear synergistic effect with platinum-based chemotherapy in NSCLC cell lines. Its novel mechanism of action, inducing parthanatos, presents a compelling rationale for further investigation of this combination in in vivo models and clinical trials.
For Zelenectide pevedotin , while it shows promise as a monotherapy in Nectin-4 expressing NSCLC, its potential for synergistic activity with chemotherapy remains to be elucidated. Future preclinical studies are warranted to explore this combination and to determine if it could offer additional benefit over monotherapy or combination with immunotherapy.
This guide highlights the importance of exploring novel combination strategies to enhance the efficacy of standard chemotherapies in NSCLC. The distinct mechanisms of action of agents like Zelenirstat and Zelenectide pevedotin offer exciting possibilities for creating synergistic therapeutic regimens that could improve patient outcomes.
References
- 1. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. N-Myristoytransferase Inhibition Causes Mitochondrial Iron Overload and Parthanatos in TIM17A-Dependent Aggressive Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bicycletherapeutics.com [bicycletherapeutics.com]
- 5. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. adcreview.com [adcreview.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Bicycle Therapeutics Announces Data Updates Across Zelenectide Pevedotin Program and Development Strategy Leveraging NECTIN4 Gene Amplification - BioSpace [biospace.com]
A Preclinical In Vivo Efficacy Showdown: Zeteletinib vs. Vandetanib in RET-Altered Cancers
For researchers and drug development professionals, understanding the preclinical in vivo efficacy of targeted cancer therapies is paramount. This guide provides a comparative analysis of two notable tyrosine kinase inhibitors, Zeteletinib and Vandetanib, with a focus on their performance in animal models of cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene.
This compound (BOS-172738) is a highly selective, next-generation RET inhibitor, while Vandetanib (ZD6474) is a multi-kinase inhibitor targeting RET, as well as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] This fundamental difference in their target profiles underpins their distinct efficacy and potential toxicity profiles. This guide synthesizes available preclinical data to offer a comparative perspective on their in vivo anti-tumor activity.
In Vivo Efficacy: A Tabulated Comparison
| Drug | Cancer Type | Animal Model | Cell Line/Graft | Dosing Regimen | Key Efficacy Outcome |
| This compound | RET-driven | Subcutaneous Allograft | Ba/F3-RET | 10 mg/kg, twice daily (BID) | Tumor regression |
| RET-fusion NSCLC | Xenograft | LC2/ad (CCDC6-RET) | 1 mg/kg, thrice daily (TID) | Tumor regression | |
| Vandetanib | Medullary Thyroid Cancer | Xenograft | Not Specified | Not Specified | Antitumor activity |
| Non-Small Cell Lung Cancer | Xenograft | Not Specified | Not Specified | Dose-dependent tumor growth inhibition | |
| Colon Cancer | Xenograft | HT-29 | 12.5 and 25 mg/kg/day | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms of action and the experimental approach to in vivo efficacy studies, the following diagrams are provided.
Detailed Experimental Methodologies
The successful execution and interpretation of in vivo efficacy studies hinge on meticulous experimental design. Below are representative protocols for conducting xenograft studies with tyrosine kinase inhibitors like this compound and Vandetanib.
General Xenograft/Allograft Model Protocol
-
Cell Line Culture: Human cancer cell lines (e.g., LC2/ad for NSCLC with a RET fusion) or murine pro-B cells engineered to express human RET (e.g., Ba/F3-RET) are cultured under standard sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are typically used for xenograft studies to prevent rejection of human tumor cells. For allograft models (e.g., Ba/F3), syngeneic mice are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: A suspension of tumor cells (typically 5-10 x 106 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation and Administration:
-
This compound: Can be formulated for oral administration. For example, in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.[5]
-
Vandetanib: Can also be formulated for oral administration.
-
-
Dosing Regimen: Animals are treated according to the specified dosing schedule (e.g., once daily, twice daily). The control group receives the vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week). The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression, a reduction in tumor size from baseline, is a more stringent measure of efficacy.
-
Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the end of the study, tumors and other tissues may be harvested for further analysis, such as pharmacodynamic biomarker studies.
Concluding Remarks
The available preclinical in vivo data suggests that both this compound and Vandetanib exhibit anti-tumor activity in models of RET-driven cancers. This compound, with its high selectivity for RET, has demonstrated the ability to induce tumor regression in RET-addicted models.[6] Vandetanib, as a multi-kinase inhibitor, also shows efficacy, which is likely attributable to its combined inhibition of RET, VEGFR, and EGFR signaling pathways.[3][4][5]
For researchers, the choice between a highly selective inhibitor like this compound and a multi-targeted agent like Vandetanib for further investigation will depend on the specific research question and the cancer type of interest. While direct comparative in vivo studies are lacking, the distinct pharmacological profiles of these two agents provide a strong rationale for their differential application in oncology research and development. The methodologies outlined in this guide provide a framework for designing and interpreting future preclinical studies aimed at further elucidating the in vivo efficacy of these and other targeted therapies.
References
- 1. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Zeteletinib Efficacy Against RET Solvent Front Mutations: A Comparative Analysis
A new generation of RET inhibitors, including Zeteletinib, is being investigated to overcome resistance to existing therapies, particularly mutations at the solvent front of the RET kinase domain. This guide provides a comparative overview of this compound's potency against these mutations, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Introduction to RET Solvent Front Mutations and Acquired Resistance
The advent of selective RET tyrosine kinase inhibitors (TKIs), such as selpercatinib and pralsetinib, has significantly improved outcomes for patients with cancers driven by RET alterations. However, the emergence of acquired resistance mutations can limit the long-term efficacy of these treatments.[1] A recurrent mechanism of resistance involves mutations at the glycine 810 (G810) residue in the RET kinase solvent front, including G810R, G810S, and G810C substitutions.[2][3] These mutations sterically hinder the binding of first-generation inhibitors like selpercatinib and pralsetinib, leading to a loss of their therapeutic activity.[2][4] This has spurred the development of next-generation RET inhibitors designed to maintain potency against these solvent front mutations (SFMs).
Comparative Potency of RET Inhibitors Against Solvent Front Mutations
This compound (BOS172738) is a potent, selective RET inhibitor that has demonstrated antitumor activity against a range of RET fusions and mutations.[5] Preclinical and early clinical data suggest its potential to address the challenge of acquired resistance. The following table summarizes the available quantitative data on the potency of this compound and other RET inhibitors against wild-type RET and key solvent front mutations.
| Compound | RET Fusion/Mutation | IC50 (nM) | Assay Type | Reference |
| This compound (BOS172738) | RETwt, RET(M918T), RET(V804L/M) | ≤ 1 (Kd) | Biochemical | [5] |
| Selpercatinib | KIF5B-RET G810S | 149.8 - 2744.0 | Cellular | [6] |
| Pralsetinib | KIF5B-RET G810S | 18- to 334-fold higher than WT | Cellular | [7] |
| APS03118 | RET G810R/C/S | 0.04 - 5 | Enzymatic | [5] |
| EP0031 | KIF5B-RET-G810R | More potent than 1st gen SRIs | Cellular | [5] |
| Vepafestinib | RET G810 solvent-front mutations | Greater inhibitory activity than 1st gen SRIs | In vitro | [5] |
| HSN608 | All six G810 mutants | < 50 | Cellular | [8] |
| LOX-18228 | KIF5B-RET G810S | 5.8 | Cellular | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. "WT" refers to wild-type (non-mutated) RET. Data for this compound against specific G810 mutations is still emerging from ongoing clinical trials.
Experimental Protocols
The evaluation of RET inhibitor potency against solvent front mutations typically involves the following key experiments:
In Vitro Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the RET kinase.
-
Reagents : Recombinant wild-type and mutant RET kinase domains, ATP, substrate peptide (e.g., poly-Glu-Tyr), and the test inhibitor at various concentrations.
-
Procedure :
-
The RET kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with an anti-phosphotyrosine antibody or through radioisotope detection (³²P-ATP or ³³P-ATP).
-
-
Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cellular Proliferation/Viability Assays
These assays assess the effect of the inhibitor on the growth and survival of cancer cells that are dependent on RET signaling.
-
Cell Lines : Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are commonly engineered to express various KIF5B-RET or CCDC6-RET fusion proteins, including those with solvent front mutations (e.g., G810R/S/C).[7][10] Patient-derived cell lines harboring these mutations are also utilized.[11]
-
Procedure :
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo, which quantifies the number of viable cells.[11]
-
-
Data Analysis : The percentage of viable cells relative to an untreated control is plotted against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) or IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the RET signaling pathway, the mechanism of resistance by solvent front mutations, and the workflow for evaluating inhibitor potency.
Caption: Simplified RET Signaling Pathway.
Caption: Mechanism of Resistance and this compound Action.
Caption: Cellular Potency Assay Workflow.
Conclusion
The emergence of solvent front mutations in the RET kinase domain represents a significant clinical challenge in the treatment of RET-driven cancers. This compound and other next-generation RET inhibitors are being developed with the aim of overcoming this resistance mechanism. The comparative data, while still evolving, suggest that these newer agents hold promise in maintaining potent inhibition against RET G810 mutations. Continued investigation and the maturation of clinical trial data will be crucial in fully defining the role of this compound in the evolving landscape of RET-targeted therapies.
References
- 1. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RET solvent-front mutants with alkynyl nicotinamide-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Zeteletinib's Selectivity Against a Panel of Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zeteletinib's (also known as BOS-172738) selectivity against a panel of receptor tyrosine kinases, supported by available preclinical data. This compound is an orally available, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This guide aims to summarize the inhibitory activity of this compound against its primary target, RET, and other related kinases to evaluate its selectivity profile.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the quantitative data on this compound's inhibitory activity against various kinases. The data is compiled from preclinical studies and demonstrates this compound's high potency for RET and its mutants, alongside its selectivity against other kinases like KDR (VEGFR2). An expanded kinase profile of this compound against over 450 kinases has been conducted, showing exquisite potency for RET and its mutations with Kd values ≤ 1 nM.[2][3] However, the complete dataset from this extensive panel is not publicly available. The table below reflects the publicly accessible data.
| Target Kinase | This compound Activity | Fold Selectivity vs. RET (WT) | Reference |
| Primary Target | |||
| RET (Wild-Type) | Kd ≤ 1 nM | - | [2][3] |
| RET (M918T mutant) | Kd ≤ 1 nM | - | [2][3] |
| RET (V804L mutant) | Kd ≤ 1 nM | - | [2][3] |
| RET (V804M mutant) | Kd ≤ 1 nM | - | [2][3] |
| Off-Target Kinases | |||
| KDR (VEGFR2) | >300-fold less potent than RET | >300 | [2][3] |
| PDGFRα | >80% inhibition at 193 nM | Data not available | |
| PDGFRβ | >80% inhibition at 193 nM | Data not available |
Note: In a biochemical assay screening of 106 kinases, only RET and Platelet-Derived Growth Factor Receptor (PDGFR) alpha/beta were inhibited by more than 80% at a concentration of 193 nM of this compound.
Experimental Protocols
The determination of kinase inhibition and the selectivity profile of a compound like this compound is typically achieved through in vitro biochemical assays. A common method employed is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. Below is a representative protocol for determining the IC50 value of an inhibitor against a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of receptor tyrosine kinases.
Materials:
-
Recombinant human kinases
-
This compound (BOS-172738)
-
Substrate for each kinase (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the assay buffer containing the specific kinase and its corresponding substrate.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate and comparable IC50 values.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Assay:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. This compound selectively binds to and inhibits the kinase activity of RET, thereby blocking these downstream signals.
Caption: this compound inhibits the activated RET dimer, blocking downstream signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound using a kinase inhibition assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Zeteletinib: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel cancer therapies, the proper handling and disposal of investigational compounds like Zeteletinib are paramount to ensuring laboratory safety and environmental protection. this compound, a selective RET kinase inhibitor, is classified as a cytotoxic agent, necessitating stringent disposal protocols. Adherence to these procedures minimizes the risk of exposure and ensures compliance with regulatory standards.
This guide provides a comprehensive overview of the recommended disposal procedures for this compound, tailored for a laboratory setting. The information is synthesized from general guidelines for cytotoxic and antineoplastic drug disposal, as specific protocols for this compound are not publicly available.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent dermal and respiratory exposure.
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.
-
Eye Protection: Safety goggles or a face shield must be used.
-
Respiratory Protection: A suitable respirator should be worn, especially when handling the powdered form of the compound.
All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize aerosolization.
II. This compound Waste Segregation and Disposal Procedures
Proper segregation of waste is critical. This compound waste is generally categorized into "bulk" and "trace" contaminated waste. Each category has a specific disposal pathway.
Step-by-Step Disposal Protocol:
-
Identify the Waste Type: Determine whether the waste is "bulk" or "trace" contaminated this compound waste.
-
Bulk Contaminated Waste: Includes unused or expired this compound powder, stock solutions, and any grossly contaminated items (e.g., a beaker containing a significant amount of the compound).
-
Trace Contaminated Waste: Includes "RCRA empty" containers (vials with less than 3% of the original product weight remaining), used PPE, contaminated lab supplies (e.g., pipette tips, absorbent pads), and empty syringes.
-
-
Package the Waste:
-
Bulk Chemical Waste:
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "this compound in DMSO").
-
-
Trace Chemotherapy Waste:
-
Place all trace-contaminated solid waste into a designated, puncture-resistant, and leak-proof chemotherapy waste container. These containers are often color-coded (e.g., yellow or purple) and labeled with the cytotoxic symbol.[1][2]
-
Sharps (needles, syringes) must be placed in a designated chemotherapy sharps container.[2][3]
-
-
-
Storage Pending Disposal:
-
Store all waste containers in a designated, secure area away from general lab traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[2] The standard method of disposal for cytotoxic waste is incineration by a licensed hazardous waste management company.[4]
-
III. Quantitative Data Summary for this compound Disposal
While specific quantitative disposal limits for this compound are not available, the following table summarizes the key principles for waste segregation based on the level of contamination.
| Waste Category | Description | Disposal Container | Disposal Method |
| Bulk Contaminated Waste | Unused/expired this compound, concentrated solutions, grossly contaminated items. | Labeled Hazardous Waste Container | Incineration via EHS |
| Trace Contaminated Waste | Empty vials (<3% residue), used PPE, contaminated lab supplies. | Labeled Chemotherapy Waste Container | Incineration via EHS |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Labeled Chemotherapy Sharps Container | Incineration via EHS |
IV. Experimental Protocols and Signaling Pathways
Currently, there are no established experimental protocols for the chemical deactivation of this compound for disposal purposes. The recommended procedure is terminal destruction via incineration.
Signaling pathways are relevant to the mechanism of action of this compound in a biological context and are not directly related to its chemical disposal procedures.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety data sheets (SDS), standard operating procedures (SOPs), and Environmental Health and Safety (EHS) department for detailed instructions and to ensure compliance with local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Zeteletinib
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Zeteletinib, a potent and selective RET kinase inhibitor. Given the nature of this compound as a potential antineoplastic agent, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. The following guidelines are based on best practices for handling hazardous cytotoxic compounds.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure. The following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. Double-gloving is advised for all handling procedures. Gloves must be changed immediately if contaminated. |
| Body Protection | Impervious Clothing | A disposable, solid-front, back-closing gown should be worn. Cuffs should be tucked under the outer pair of gloves. |
| Respiratory Protection | Suitable Respirator | An N95 respirator or higher is required when handling the powder outside of a containment system. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
This compound powder should be stored at -20°C.[1]
-
Solutions of this compound in solvent should be stored at -80°C for up to six months and at -20°C for up to one month to prevent degradation.[1]
-
All containers must be clearly labeled with the compound name and hazard symbols.
2. Preparation of Solutions:
-
All weighing and preparation of solutions must be performed in a chemical fume hood or biosafety cabinet.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Ensure a safety shower and eye wash station are readily accessible.[2]
3. Handling and Use:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
In case of skin contact, wash immediately with plenty of soap and water.[2]
-
If inhaled, move the individual to fresh air and seek medical attention.[2]
-
For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[2]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear double chemo gloves, a chemo gown, safety goggles, and an N95 respirator for spill management.[3]
-
Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
5. Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Solid waste should be collected in suitable, sealed plastic bags.[4]
-
Liquid waste should be collected in designated, labeled, and sealed containers.
-
Disposal must be in accordance with local, state, and federal regulations for cytotoxic waste. This typically involves incineration by an approved environmental management vendor.[5]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a risk assessment is conducted for all specific experimental protocols involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pogo.ca [pogo.ca]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
